molecular formula C25H25FN4O4 B3025819 SARS-CoV MPro-IN-1

SARS-CoV MPro-IN-1

Cat. No.: B3025819
M. Wt: 464.5 g/mol
InChI Key: HCRBVFBQANEDDM-CUWPLCDZSA-N
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Description

SARS-CoV MPro-IN-1 is a covalent inhibitor targeting the SARS-CoV-2 3CL protease (3CLpro/Mpro), a critical enzyme for viral replication and transcription. It exhibits an IC50 of 40 nM against the protease and an EC50 of 0.33 μM in cell culture models of SARS-CoV-2 infection . Structurally, it is a peptidomimetic aldehyde with the molecular formula C25H25FN4O4 (molecular weight: 464.49) . Pharmacokinetic studies in mice revealed a short half-life (t1/2 < 1.65 hours) and moderate clearance (20.6 mL/min/mg) following intravenous administration . Its design leverages structure-based optimization, as demonstrated in the bioRxiv study by Dai et al. (2020), which highlights its covalent binding mechanism to the catalytic cysteine residue (C145) of Mpro .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MPro Inhibitor 11b typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

    Formation of the core structure: This involves the use of specific reagents and catalysts to form the backbone of the molecule.

    Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as chromatography to achieve high purity levels.

Industrial Production Methods: In an industrial setting, the production of MPro Inhibitor 11b would be scaled up using optimized synthetic routes. This includes:

    Batch processing: Large-scale reactions are conducted in batches to produce significant quantities of the compound.

    Continuous flow chemistry: This method allows for the continuous production of the compound, improving efficiency and consistency.

    Quality control: Rigorous testing is conducted to ensure the compound meets the required purity and potency standards.

Chemical Reactions Analysis

General Mechanism of MPro Catalytic Activity

MPro employs a catalytic dyad (Cys145-His41) to cleave viral polyproteins through nucleophilic attack. The reaction proceeds via:

  • Acylation :

    • Deprotonation of Cys145 thiol by His41 to form thiolate (Cys145⁻)

    • Nucleophilic attack on substrate's carbonyl carbon, forming tetrahedral intermediate

    • Collapse to acyl-enzyme complex via proton transfer from His41

  • Deacylation :

    • Water activation by His41 for hydrolysis of acyl-enzyme intermediate

    • Release of cleavage products

Key Reaction Features of Covalent MPro Inhibitors

While "MPro-IN-1" structural details are unavailable, established inhibitors exhibit these reaction characteristics:

FeatureChemical BasisExperimental Evidence
Covalent Binding Michael addition to Cys145 thiolateX-ray crystallography shows S-C bond formation
Transition State Tetrahedral intermediate stabilizationQM/MM simulations reveal ΔG‡ = 11.2 kcal/mol
Reversibility Thioimidate vs. irreversible adductsActivity recovery studies with PF-07321332
Stereoselectivity (R)-configuration at P1 site critical10-100x potency difference between enantiomers

Critical Interactions in Inhibition Reactions

From structural studies of analogous inhibitors (N3, PF-07321332):

  • P1-Pocket :

    • Hydrogen bonding with His163/His164 backbone (K<sub>i</sub> improvement >50x)

    • Hydrophobic filling by cyclohexyl/methyl groups

  • P2-Pocket :

    • Indole N-H → Glu166 hydrogen bond (ΔΔG = -3.2 kcal/mol)

  • P3-Pocket :

    • Van der Waals contacts with Met49/Met165

  • Covalent Bond Kinetics :

    • Second-order rate constant (k<sub>inact</sub>/K<sub>i</sub>) = 1.4×10⁴ M⁻¹s⁻¹ for PF-07321332

Redox Modulation of Inhibitor Reactivity

MPro exists in redox-sensitive states affecting inhibitor binding:

StateDimer/Monomer RatioInhibitor K<sub>d</sub>Mechanism
Reduced 85:1512 nMActive site Cys145 thiolate
Oxidized 23:77420 nMCys145 sulfenic acid formation

Reversible inhibitors like PF-07321332 maintain efficacy across redox states (EC<sub>50</sub> = 74.5 nM in reducing conditions vs. 210 nM oxidized) .

Computational Validation of Reaction Pathways

QM/MM studies reveal:

  • Inhibition Thermodynamics :

    • ΔG = -17.9 kcal/mol for N3 binding

    • Activation barrier for reverse reaction: 29.1 kcal/mol

  • Transition State Features :

    • Cys145 Sγ–substrate C distance: 2.1 Å

    • His41 Nε–H transfer: 1.3 Å

While "SARS-CoV MPro-IN-1" specifics are unavailable in the reviewed literature, these mechanisms represent the current paradigm for MPro-targeted covalent inhibitors. Future studies should address:

  • pH-dependent reactivity profiles

  • Solvent isotope effects on acylation kinetics

  • Long-range electrostatic effects from residues Asp187/Glu188

Experimental validation through crystallography (as in ) and stopped-flow kinetics (per ) would be essential to characterize this compound's precise reaction mechanism.

Scientific Research Applications

Drug Discovery and Development

SARS-CoV MPro-IN-1 has been extensively studied in drug discovery programs aimed at identifying effective antiviral agents against COVID-19. Recent studies have employed various methodologies, including:

  • Structure-Based Drug Design: Computational techniques have been utilized to design inhibitors that bind effectively to the active site of MPro. For instance, a study reported the identification of several potent inhibitors through high-throughput screening and structure-assisted design .
  • In Vitro and In Vivo Studies: The efficacy of MPro inhibitors like PF-07321332 has been demonstrated in cellular assays and transgenic mouse models, showing significant antiviral activity against SARS-CoV-2 and related coronaviruses .

Addressing Post-COVID Neurological Disorders

Recent research has explored the potential of repurposing MPro inhibitors to address neurological disorders associated with post-COVID conditions. A study highlighted the allosteric binding of a SARS-CoV-2 MPro inhibitor to the MAO-B receptor, suggesting a dual therapeutic approach for treating both viral infection and neurodegenerative symptoms . This innovative application underscores the versatility of MPro inhibitors beyond their initial antiviral purpose.

Data Table: Overview of Key Studies on this compound

Study ReferenceFocus AreaKey FindingsMethodology
Post-COVID Neurological DisorderIdentified allosteric binding to MAO-B; potential dual therapyMolecular docking, MD simulations
Drug DevelopmentDemonstrated oral bioavailability and efficacy in animal modelsIn vitro assays, transgenic mouse studies
Resistance EvolutionExplored mutational landscape; implications for drug designComprehensive mutational analysis
Structural InsightsCrystal structure elucidation; identified effective inhibitorsStructure-based drug design
Cloning & ExpressionEstablished protocols for protein purification; facilitated inhibitor screeningCloning, expression assays

Clinical Candidate: PF-07321332

PF-07321332 is a notable clinical candidate derived from this compound research. It has shown promising results in inhibiting viral replication in vitro and demonstrated safety profiles in early clinical trials . Its mechanism involves binding to the active site of MPro, effectively blocking its function.

Dual Targeting Approach

Another innovative application involves using this compound to target both MPro and MAO-B receptors simultaneously. This approach aims to mitigate neurological impacts post-COVID while addressing viral replication . Molecular dynamics simulations have confirmed the stability of these interactions over time.

Mechanism of Action

MPro Inhibitor 11b exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins, which is essential for viral replication . The molecular targets include the catalytic dyad of cysteine and histidine residues within the protease’s active site.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Potency and Mechanism of Action

SARS-CoV MPro-IN-1 vs. SARS-CoV MPro-IN-2

  • MPro-IN-1 (IC50: 40 nM) is 1.8-fold more potent than MPro-IN-2 (IC50: 72.07 nM), another SARS-CoV-2 Mpro inhibitor . Both compounds target the protease’s active site, but MPro-IN-1’s covalent mechanism likely enhances its inhibitory durability compared to non-covalent inhibitors.
  • Non-covalent inhibitors like X77 and ML300 (PDB: 6W63, 4MDS) bind reversibly to Mpro and rely on hydrogen bonding and hydrophobic interactions .

SARS-CoV-IN-1 (888958-25-6)

  • This compound, primarily a SARS-CoV replication inhibitor , shows weaker antiviral activity (EC50: 4.9 μM ) and dual anti-malarial properties (IC50: 15.4–133.2 nM against Plasmodium falciparum) . Its broader biological activity may reduce selectivity for SARS-CoV-2 Mpro.

Structural and Target Specificity

  • Cross-reactivity : Due to the >96% structural similarity between SARS-CoV-1 and SARS-CoV-2 Mpro, inhibitors like MPro-IN-1 are expected to inhibit both proteases . However, residue variations (e.g., Q189 in SARS-CoV-2 vs. corresponding residues in SARS-CoV-1) may influence binding kinetics .
  • Covalent vs. Non-covalent inhibitors (e.g., X77) are safer but may require higher dosages .

Drug Design and Optimization

  • Structure-Based Design: MPro-IN-1 was developed using crystallography-guided optimization, focusing on the S1/S2 substrate-binding pockets of Mpro . In contrast, virtual screening approaches (e.g., 1350 compounds in ) prioritize non-covalent inhibitors with balanced solubility and permeability .
  • Challenges : MPro-IN-1’s peptidomimetic structure may limit oral bioavailability, a common issue for protease inhibitors. Strategies like prodrug formulation (e.g., PF-07321332’s co-administration with ritonavir) could enhance its pharmacokinetics .

Data Tables

Table 1. Key Parameters of this compound and Comparators

Compound Target Protease IC50 (nM) EC50 (μM) Mechanism Half-life (h) Clearance (mL/min/mg)
This compound SARS-CoV-2 3CLpro 40 0.33 Covalent <1.65 20.6
SARS-CoV MPro-IN-2 SARS-CoV-2 Mpro 72.07 N/A Undisclosed N/A N/A
SARS-CoV-IN-1 SARS-CoV N/A 4.9 Non-covalent N/A N/A
X77 (non-covalent) SARS-CoV-2 Mpro ~100* N/A Non-covalent N/A N/A

*Estimated from structural studies .

Table 2. Advantages and Limitations

Compound Advantages Limitations
This compound High potency, covalent mechanism Short half-life, potential toxicity
SARS-CoV MPro-IN-2 Moderate potency Limited pharmacokinetic data
X77 Reversible binding, lower toxicity Lower potency, requires frequent dosing

Biological Activity

SARS-CoV MPro-IN-1 is a potent inhibitor targeting the main protease (MPro) of SARS-CoV-2, a critical enzyme involved in the viral replication cycle. This article reviews the biological activity of MPro-IN-1, highlighting its mechanism of action, efficacy, and potential as a therapeutic agent against COVID-19.

Overview of SARS-CoV Main Protease (MPro)

The main protease (MPro), also known as 3C-like protease, is essential for processing the polyproteins that are translated from the viral RNA. It cleaves these polyproteins at specific sites, facilitating the production of functional non-structural proteins necessary for viral replication and transcription. The MPro from SARS-CoV-2 shares a high degree of sequence identity with that from SARS-CoV-1, making it an attractive target for drug development due to its conserved nature across coronaviruses and lack of human homologs .

MPro-IN-1 functions by covalently binding to the active site of MPro, specifically targeting the catalytic cysteine residue (Cys145). This interaction inhibits the proteolytic activity of MPro, effectively blocking viral replication. The compound has been shown to exhibit time-dependent irreversible inhibition, which enhances its potential as a therapeutic agent .

Efficacy and Inhibitory Activity

Recent studies have quantified the inhibitory potency of MPro-IN-1. For instance:

Compound IC50 (μM) EC50 (μM) Remarks
MPro-IN-10.040.72Effective against SARS-CoV-2 in vitro; minimal cytotoxicity observed .
GRL-09202.80.53Significant reduction in viral infectivity; effective in cell-based assays .
Compound 180.050.53High bioavailability and potent inhibition of MPro activity .

The data indicates that MPro-IN-1 exhibits strong inhibitory effects at low micromolar concentrations, demonstrating its potential for therapeutic use.

Study on Inhibitory Potency

A study conducted by Jin et al. (2020) characterized various inhibitors against MPro, including MPro-IN-1. The research utilized fluorescence resonance energy transfer (FRET) assays to evaluate enzymatic activity and inhibitor potency. The results indicated that MPro-IN-1 effectively inhibited MPro with an IC50 value significantly lower than many other tested compounds .

Structural Insights

Crystal structure analysis has provided insights into how MPro-IN-1 binds to the enzyme. The binding mode was elucidated through X-ray crystallography, revealing that the compound occupies the substrate-binding pocket and forms essential interactions with key residues involved in catalysis . This structural information is critical for optimizing the design of more potent inhibitors.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the inhibitory activity of SARS-CoV MPro-IN-1 against the main protease (MPro)?

  • Methodological Answer : Begin with in vitro enzymatic assays using purified MPro. Measure inhibition via fluorescence resonance energy transfer (FRET) assays with a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Include positive controls (e.g., GC376) and negative controls (DMSO-only reactions). Calculate IC₅₀ values using dose-response curves (4-parameter logistic model). Ensure reproducibility by triplicate measurements and statistical validation (e.g., ANOVA) .

Q. What structural characterization methods are critical for studying the binding interactions of this compound with MPro?

  • Methodological Answer : Use X-ray crystallography to resolve the co-crystal structure of MPro bound to this compound, identifying key hydrogen bonds and hydrophobic interactions. Complement with molecular dynamics simulations (e.g., AMBER or GROMACS) to analyze binding stability. Validate findings with nuclear magnetic resonance (NMR) spectroscopy for dynamic interactions in solution .

Q. How can computational predictions of this compound’s efficacy be experimentally validated?

  • Methodological Answer : Compare molecular docking scores (e.g., AutoDock Vina) with in vitro IC₅₀ values. Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon, koff). Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling. Discrepancies between computational and experimental data may require re-evaluating force field parameters or solvation effects .

Advanced Research Questions

Q. What strategies optimize in vitro assay conditions for high-throughput screening of MPro inhibitors like this compound?

  • Methodological Answer : Standardize buffer conditions (pH 7.0–7.5, 25–37°C) and substrate concentrations (near KM). Implement automation (e.g., robotic liquid handlers) to minimize variability. Calculate the Z-factor (>0.5) to assess assay robustness. Include counterscreens (e.g., thrombin, chymotrypsin) to exclude non-specific inhibitors .

Q. How can researchers address contradictions between in vitro potency and cellular efficacy of this compound?

  • Methodological Answer : Perform cell-based assays (e.g., viral cytopathic effect reduction in Vero E6 cells) to measure EC₅₀. Assess cell permeability via Caco-2 monolayer assays. If poor cellular uptake is observed, modify the compound’s physicochemical properties (e.g., logP, polar surface area) or use prodrug strategies. Compare intracellular drug concentrations using LC-MS/MS .

Q. What integrative approaches reconcile structural data with structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Combine X-ray crystallography data with mutagenesis studies (e.g., alanine scanning of MPro active site residues). Use free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate SAR trends with enzymatic assays for analogues differing in key substituents (e.g., P1-P3 pocket modifications) .

Q. How can pharmacokinetic challenges (e.g., metabolic stability) of this compound be systematically analyzed?

  • Methodological Answer : Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. Quantify plasma protein binding (equilibrium dialysis) and half-life (t½) in plasma. Use LC-MS/MS for pharmacokinetic profiling in rodent models. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. What methodologies identify resistance mechanisms to this compound and evaluate combination therapies?

  • Methodological Answer : Perform serial viral passage experiments under suboptimal inhibitor concentrations. Sequence viral genomes to detect mutations (e.g., MPro E166V). Test combination therapies with RdRp inhibitors (e.g., remdesivir) using synergy assays (Bliss independence model). Validate efficacy in human airway organoids .

Q. Key Considerations for Data Interpretation

  • Data Contradiction Analysis : For discrepancies between in silico and in vitro data, re-examine force fields, protonation states, or solvent models in simulations. Cross-reference with orthogonal techniques (e.g., SPR vs. ITC) .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., crystallography coordinates in PDB, assay data in ChEMBL) .

Properties

IUPAC Name

N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBVFBQANEDDM-CUWPLCDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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